tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a compound that features a cyclopropane ring substituted with an amino group, an ethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an appropriate cyclopropane precursor with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved scalability and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate include other cyclopropane derivatives with different substituents, such as:
- tert-Butyl (1R,2R)-2-hydroxycyclohexylcarbamate
- tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other cyclopropane derivatives .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3/t7-,10+/m0/s1 |
InChI Key |
IHJQXMRANKZAFZ-OIBJUYFYSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@]1(C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCC1CC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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